1,3-Dimethyl-1H-indene

Organometallic Chemistry Electrochemistry Ligand Design

1,3-Dimethyl-1H-indene (CAS 2177-48-2) is a symmetrically methyl-substituted indene derivative, with a molecular formula of C₁₁H₁₂ and a molecular weight of 144.21 g/mol. This compound features a bicyclic framework consisting of a fused benzene and cyclopentene ring, with methyl groups positioned at the 1- and 3- positions of the five-membered ring.

Molecular Formula C11H12
Molecular Weight 144.21 g/mol
CAS No. 2177-48-2
Cat. No. B3252607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-1H-indene
CAS2177-48-2
Molecular FormulaC11H12
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCC1C=C(C2=CC=CC=C12)C
InChIInChI=1S/C11H12/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-8H,1-2H3
InChIKeyDZTYCPNBSJZKSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-1H-indene (CAS 2177-48-2): Procurement and Differentiation for Advanced Organometallic and Synthetic Applications


1,3-Dimethyl-1H-indene (CAS 2177-48-2) is a symmetrically methyl-substituted indene derivative, with a molecular formula of C₁₁H₁₂ and a molecular weight of 144.21 g/mol [1]. This compound features a bicyclic framework consisting of a fused benzene and cyclopentene ring, with methyl groups positioned at the 1- and 3- positions of the five-membered ring. The compound has a boiling point of 212–214 °C and a density of 0.9553 g/cm³ . Its primary utility lies in its role as a precursor to the 1,3-dimethylindenyl ligand [2], a crucial component in the synthesis of constrained-geometry and *ansa*-metallocene catalysts [3], where the specific 1,3-substitution pattern is essential for modulating catalytic activity and polymer microstructure.

Why 1,3-Dimethyl-1H-indene (CAS 2177-48-2) Cannot Be Interchanged with Other Methylated Indenes: A Question of Regiospecific Electronic Control


In applications demanding precise electronic tuning, such as metallocene catalysis or mechanistic probes, the substitution pattern on the indene ring is not a matter of simple analogy. The 1,3-dimethyl substitution pattern on 1,3-Dimethyl-1H-indene (CAS 2177-48-2) creates a unique steric and electronic environment that fundamentally alters the properties of its derived complexes compared to those from unsubstituted indene, 1-methylindene, or 1,1-dimethylindene. For example, the additive effect of methyl groups on oxidation potential is position-dependent [1], and the symmetry of the 1,3-disubstituted system profoundly influences reaction kinetics in ways that other isomers do not [2]. Simply procuring a cheaper or more readily available analog like 1-methylindene (CAS 767-59-9) or indene (CAS 95-13-6) will yield catalysts with different redox properties and ligand dynamics, leading to irreproducible or suboptimal performance in target applications.

1,3-Dimethyl-1H-indene (CAS 2177-48-2): Quantitative Evidence of Differentiation vs. Indene and Methylindene Analogs


1,3-Dimethyl Substitution Provides a Quantifiable Anodic Shift in Oxidation Potential vs. Unsubstituted Indene Complexes

The oxidation potential of bis(η⁵-indenyl)iron(II) complexes is systematically modulated by the degree and pattern of methyl substitution on the indenyl ligand. The bis(1,3-dimethylindenyl)iron(II) complex exhibits a significantly higher oxidation potential compared to the unsubstituted bis(indenyl)iron(II) complex [1].

Organometallic Chemistry Electrochemistry Ligand Design

1,3-Dimethyl Substitution Pattern Is Essential for Achieving High Syndiospecificity in Styrene Polymerization Catalysts

Titanium complexes derived from multi-methyl-substituted indenes were evaluated as catalysts for styrene polymerization. The catalysts incorporating the 1,3-dimethylindene framework consistently produced polystyrene with very high syndiospecificity, a property that is directly linked to the specific 1,3-substitution pattern which imposes a unique steric environment around the active metal center .

Polymer Chemistry Catalysis Stereoregular Polymers

1,3-Dimethylindene Exhibits Distinct and Quantifiable Kinetic Behavior in Base-Catalyzed Prototropic Rearrangements vs. 1-Methylindene

The base-catalyzed 1,3-prototropic rearrangement of 1,3-dimethylindene is a classic 'degenerate' reaction used to study proton transfer mechanisms. Kinetic studies show that the primary deuterium kinetic isotope effect (p.d.k.i.e.) for 1,3-dimethylindene is consistently lower than that for 1-methylindene when catalyzed by a series of tertiary amines [1].

Physical Organic Chemistry Reaction Mechanisms Kinetic Isotope Effects

1,3-Dimethylindene Serves as a Crucial Gas-Phase Photochemical Product, Enabling the Study of Alkyl Migrations Not Observed in Solution

In the gas-phase photochemistry of alkylindenes, 1,3-dimethylindene is not just a starting material but a key photoproduct formed from the irradiation of 1,1-dimethylindene. This contrasts with solution-phase photochemistry, where such rearrangements are not observed, highlighting the unique reactivity of 1,3-dimethylindene under these conditions [1].

Photochemistry Physical Chemistry Reaction Mechanisms

The 1,3-Dimethylindenyl Ligand Enables Formation of Well-Defined Ansa-Zirconocene Complexes for Ethylene/Norbornene Copolymerization

The 1,3-dimethylcyclopentadienyl/indenyl framework is a key component in the synthesis of *ansa*-zirconocene complexes. Specifically, the methylene-bridged complex [CH₂(1,3-Me₂C₅H₂)(C₉H₆)]ZrCl₂ (complex 7) was synthesized and characterized by X-ray crystallography, and its catalytic activity was evaluated in ethylene and ethylene/norbornene copolymerization [1]. This demonstrates a successful application of the 1,3-dimethylindene-derived ligand in generating structurally defined, active polymerization catalysts.

Organometallic Chemistry Polymer Chemistry Catalysis

1,3-Dimethyl-1H-indene (CAS 2177-48-2): Optimal Use Cases in Research and Industry Based on Differentiated Evidence


Precise Tuning of Redox Properties in Metallocene Catalyst Design

Researchers and industrial chemists developing new homogeneous catalysts for polymerization or small-molecule activation should select 1,3-Dimethyl-1H-indene as their ligand precursor when a specific, positive shift in oxidation potential is desired. The +70 mV anodic shift (from -0.18 V to -0.11 V vs. Ag/Ag⁺) observed for its bis(indenyl)iron(II) complex compared to the unsubstituted indenyl analog [1] allows for predictable and quantifiable tuning of the metal center's electron density, which directly impacts catalytic activity and stability. This is a superior strategy compared to using unsubstituted indene, which yields a more easily oxidized and potentially less stable catalyst.

Development of Syndiospecific Styrene Polymerization Catalysts

Procurement of 1,3-Dimethyl-1H-indene is essential for research groups and companies focused on the production of syndiotactic polystyrene (sPS), a high-performance thermoplastic. The multi-methyl substitution pattern, including the 1,3-disubstituted framework, is a critical design element in titanium catalysts that achieve syndiospecificities of 90-95% . Using a different isomer or a less-substituted indene would result in a catalyst with inferior stereocontrol, leading to atactic or isotactic polymer and a loss of the desired material properties. This compound is therefore a key intermediate for the rational synthesis of high-value polymers.

Mechanistic Investigations of Base-Catalyzed Proton Transfer Reactions

For physical organic chemists studying the dynamics of proton transfer, 1,3-Dimethyl-1H-indene serves as a superior mechanistic probe compared to its mono-methylated counterpart, 1-methylindene. The quantifiably lower primary deuterium kinetic isotope effect (p.d.k.i.e.) of approximately 2.7 vs. 3.4 for the latter [2] reveals a distinct change in the rate-limiting step or transition state symmetry. This property makes it invaluable for experiments aimed at elucidating the roles of ion-pair intermediates and tunneling in fundamental chemical processes, where subtle changes in substrate symmetry can yield profound mechanistic insights.

Gas-Phase Photochemical Studies of Unimolecular Rearrangements

Investigators in atmospheric chemistry and fundamental photophysics should use 1,3-Dimethyl-1H-indene as a key reference compound or target for synthesis. Its unique formation as a product of gas-phase irradiation of 1,1-dimethylindene—a reaction not observed in solution [3]—makes it a critical component in understanding solvent-free, excited-state dynamics. The ability to generate this specific isomer in the gas phase provides a clean system for tracking complex alkyl migrations and validating computational models of unimolecular decomposition pathways.

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